Cyclosporin A-d4 Acetate (Major)
Description
Historical Development of Deuterated Cyclosporin Derivatives
The development of deuterated cyclosporins emerged from efforts to improve pharmacokinetic properties and analytical detectability. Early work on cyclosporins began with the isolation of Cyclosporin A from Tolypocladium inflatum in the 1970s. By the late 1990s, patents such as WO1999018120A1 and US6605593B1 detailed methods for synthesizing deuterated analogs, targeting specific hydrogen atoms for isotopic substitution to enhance metabolic stability and reduce toxicity. These innovations were driven by the need for reliable internal standards in mass spectrometry, as deuterated compounds minimize ion suppression and matrix effects.
Key milestones include:
- 1998 : Initial patent filings for deuterated cyclosporins, emphasizing deuterium substitution at the hexenoyl side chain.
- 2009 : Commercial availability of Cyclosporin A-d4 Acetate as a high-purity standard (>95%) for therapeutic drug monitoring.
- 2020s : Widespread adoption in clinical laboratories for quantifying Cyclosporin A in whole blood via LC-MS/MS.
Nomenclature and Structural Classification
Cyclosporin A-d4 Acetate (Major) is systematically named:
(E)-1-(5-ethyl-11,17,26,29-tetraisobutyl-14,32-diisopropyl-1,7,10,16,20,23,25,28,31-nonamethyl-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontan-2-yl)-2-methylhex-4-en-1-yl-5,6,6,6-d4 acetate .
Molecular Formula : C₆₄H₁₀₉D₄N₁₁O₁₃
Molecular Weight : 1248.67 g/mol.
Structural features include:
- A cyclic undecapeptide backbone with seven methylated amino acids.
- Deuterium substitution at four positions on the hexenoyl side chain (C-5, C-6).
- An acetylated hydroxyl group at position 3 of the MeBmt residue.
Table 1: Structural Comparison with Non-Deuterated Cyclosporin A
| Feature | Cyclosporin A | Cyclosporin A-d4 Acetate |
|---|---|---|
| Deuterium Positions | None | C-5, C-6 of hexenoyl side chain |
| Acetate Modification |
Properties
Molecular Formula |
C₆₄H₁₀₉D₄N₁₁O₁₃ |
|---|---|
Molecular Weight |
1248.67 |
Synonyms |
6-[(2S,3R,4R,6E)-3-(Acetyloxy)-4-methyl-2-(methylamino)-6-octenoic-d4 acid] Cyclosporin A; B 3-243-d4; O-Acetyl-C91-cyclosporin A-d4; _x000B_O-Acetylcyclosporin A-d4; SDZ 33-243-d4 |
Origin of Product |
United States |
Scientific Research Applications
Drug Delivery Systems
Innovative Carrier Systems
Recent studies have explored the use of Cyclosporin A-d4 Acetate in novel drug delivery systems aimed at enhancing its bioavailability and reducing toxicity. One significant advancement is the development of elastin-like polypeptide carriers that bind to Cyclosporin A, facilitating its solubilization and systemic delivery while minimizing nephrotoxicity. For instance, a study demonstrated that a fusion protein (CA192) effectively delivered Cyclosporin A in a model of Sjögren’s syndrome, significantly improving tear production while reducing systemic toxicity compared to free Cyclosporin A .
Microneedle Technology
Another innovative application involves dissolving microneedle array patches (DMAPs) for targeted skin delivery of Cyclosporin A. This method addresses the challenge of Cyclosporin A's high molecular weight, which limits its diffusion through the skin barrier. In vitro and ex vivo studies showed that these patches could effectively deliver the drug to treat inflammatory skin conditions such as dermatitis .
Treatment of Autoimmune Diseases
Cyclosporin A-d4 Acetate has been primarily utilized in treating autoimmune diseases due to its immunosuppressive properties.
Psoriatic Arthritis
A life-table analysis involving patients with psoriatic arthritis indicated that while Cyclosporin A was effective, it had a higher rate of discontinuation compared to other disease-modifying antirheumatic drugs (DMARDs) due to adverse effects such as hypertension . This highlights the need for careful monitoring when using this compound in long-term treatment regimens.
Feline Autoimmune Disorders
In veterinary medicine, Cyclosporin A has been administered orally to cats for treating inflammatory diseases, including those associated with feline herpesvirus 1. A study found that cats treated with Cyclosporin A did not exhibit significant adverse effects related to viral activation, demonstrating its safety and efficacy in managing autoimmune conditions in animals .
Table: Clinical Applications and Outcomes
Comparison with Similar Compounds
Structural Analogues
Cyclosporin A (CsA)
- Structure: Non-deuterated parent compound (C₆₂H₁₁₁N₁₁O₁₂, MW 1202.61 g/mol).
- Pharmacological Activity : Binds cyclophilin A, inhibits calcineurin (IC₅₀ = 7 nM), and suppresses T-cell activation .
- Key Difference: CsA-d4 Acetate lacks immunosuppressive activity due to structural modifications, whereas CsA is therapeutic .
Cyclosporin AM1 and AM4N (Metabolites)
- Structure: Oxidized metabolites of CsA with hydroxylated amino acid residues .
- Role : Used alongside CsA-d4 Acetate in LC–MS assays to track CsA metabolism in clinical samples .
- Key Difference: Metabolites retain partial immunosuppressive activity, unlike CsA-d4 Acetate .
Non-Isotopic Analogs (e.g., O-Acetylcyclosporin A)
- Structure : Similar to CsA-d4 Acetate but lacks deuterium labels.
- Use : Comparative studies show deuterated versions improve analytical precision by reducing metabolic interference .
Functional Analogues
FK506 (Tacrolimus)
- Mechanism: Binds FKBP12, inhibits calcineurin (like CsA), but targets a different immunophilin .
- Comparison : Both CsA and FK506 are substrates for P-glycoprotein (P-gp)-mediated efflux, but CsA-d4 Acetate is used to study this transport mechanism without therapeutic interference .
Tetraketide Pyrones (e.g., Multiforisin A1A)
- Structure: Fungal polyketides with immunosuppressive activity 10-fold weaker than CsA .
- Key Difference : Unlike CsA-d4 Acetate, tetraketide pyrones act via NF-κB pathway inhibition and lack deuterium labeling for metabolic studies .
TRAM-34
- Mechanism : Inhibits IKCa1 channels, synergizing with CsA to suppress T-cell proliferation .
- Comparison : Used in combination studies with CsA-d4 Acetate to quantify CsA’s intracellular accumulation .
Pharmacokinetic and Analytical Comparisons
Research Findings
Metabolic Stability: CsA-d4 Acetate exhibits enhanced metabolic stability compared to non-deuterated CsA, making it ideal for long-term tracer studies .
Synergy with TRAM-34 : Co-administration with TRAM-34 shifts CsA’s dose-response curve, highlighting its utility in combinatorial drug studies .
Environmental Tracing : Deuterium labels allow precise tracking of CsA analogs in water systems without altering chemical behavior .
Q & A
Q. What is the rationale for using Cyclosporin A-d4 Acetate as an internal standard in pharmacokinetic or bioanalytical studies?
Cyclosporin A-d4 Acetate is deuterated at four hydrogen positions, creating a distinct mass difference from the unlabeled compound (Cyclosporin A). This allows precise quantification via mass spectrometry (e.g., LC-MS/MS) by minimizing interference from endogenous compounds or matrix effects. Deuterated internal standards improve accuracy by correcting for extraction efficiency, ionization variability, and instrument drift during analysis .
Q. How should researchers validate the purity and stability of Cyclosporin A-d4 Acetate in experimental setups?
- Purity Validation : Use HPLC with UV detection (≥95% purity threshold) or tandem mass spectrometry (MS/MS) for isotopic enrichment confirmation .
- Stability Testing : Conduct accelerated stability studies under varying conditions (e.g., -20°C for long-term storage, 4°C for short-term, and room temperature during shipping). Monitor degradation via periodic HPLC analysis and compare against freshly prepared standards .
Q. What are the critical considerations for preparing stock solutions of Cyclosporin A-d4 Acetate?
- Solvent Selection : Use dimethyl sulfoxide (DMSO) or methanol for solubility. Avoid aqueous buffers unless pre-dissolved in organic solvents to prevent precipitation .
- Concentration Calibration : Calculate molarity using the molecular weight (1248.67 g/mol) and verify via spectrophotometry (e.g., UV absorbance at 210 nm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in Cyclosporin A quantification when using different deuterated internal standards (e.g., Cyclosporin A-d4 vs. Cyclosporin A-d12)?
- Method Optimization : Compare ionization efficiency and matrix effects between standards using spiked biological samples (e.g., plasma, whole blood).
- Cross-Validation : Analyze split samples with both internal standards and apply statistical tools (e.g., Bland-Altman plots) to assess bias and variability .
Q. What experimental design adjustments are necessary when studying the deuterium isotope effect (DIE) on Cyclosporin A-d4 Acetate’s solubility or binding affinity?
- Solubility Studies : Compare dissolution rates in aqueous-organic mixtures (e.g., water:acetonitrile) between deuterated and non-deuterated analogs using dynamic light scattering (DLS) .
- Binding Assays : Perform competitive binding experiments with calcineurin or cyclophilin A, using surface plasmon resonance (SPR) to detect subtle affinity changes caused by deuterium substitution .
Q. How should stability issues in long-term storage of Cyclosporin A-d4 Acetate be addressed to prevent experimental variability?
- Storage Protocols : Aliquot stock solutions to avoid freeze-thaw cycles; store at -80°C in anhydrous solvents (e.g., DMSO) with desiccants .
- Degradation Monitoring : Implement quality control (QC) checks using high-resolution MS to detect oxidation or hydrolysis products, particularly at the acetate moiety .
Q. What strategies mitigate matrix effects when quantifying Cyclosporin A-d4 Acetate in complex biological samples (e.g., whole blood)?
- Sample Preparation : Use protein precipitation with zinc sulfate/acetonitrile followed by solid-phase extraction (SPE) to reduce lipid and protein interference .
- Ion Suppression Testing : Post-column infusion of Cyclosporin A-d4 Acetate during LC-MS/MS runs to identify and compensate for ion suppression zones .
Methodological Resources
-
Analytical Workflow :
Step Method Key Parameters Reference Extraction Protein precipitation 0.2 M ZnSO₄, 75% MeOH Quantification LC-MS/MS Column: C18; Ion mode: ESI+ Stability Validation Accelerated testing 40°C/75% RH for 4 weeks -
Data Interpretation : For conflicting pharmacokinetic data, apply multivariate analysis (e.g., principal component analysis) to isolate variables like particle size or solvent composition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
